Neutral red is a weakly basic, cationic dye [, , ]. It acts as a lysosomotropic dye, accumulating in the lysosomes of living cells through an ion trapping mechanism [, ]. This characteristic enables its application in various biological assays and studies. NR also displays pH-dependent color changes, appearing red in acidic environments and yellow in alkaline ones [, , ].
Neutral red is derived from the chemical compound 3-amino-7-dimethylamino-2-methylphenazine hydrochloride. It is classified as a synthetic dye and a vital stain, which means it can be used to assess cell viability based on its uptake by living cells. The dye is soluble in water and exhibits a deep red color under slightly acidic conditions (pH around 6.8) but transitions to yellow as the pH increases above 8.0 .
The synthesis of neutral red can be achieved through several methods, with one notable procedure involving the nitrosation of N,N-dimethylaniline followed by condensation with 2,4-diaminotoluene. This method includes the following steps:
Neutral red has a complex molecular structure characterized by its phenazine backbone. The chemical formula for neutral red is C₁₅H₁₅ClN₂.
The molecular structure contributes to its properties as a dye and its interaction with cellular components during assays.
Neutral red participates in several chemical reactions, primarily related to its role in biological assays:
The mechanism of action of neutral red involves its selective uptake by viable cells:
These properties make neutral red an effective tool for histological staining and cytotoxicity assays.
Neutral red has diverse applications across scientific fields:
Neutral Red (NR; 3-amino-7-dimethylamino-2-methylphenazine hydrochloride) exhibits selective accumulation in acidic organelles due to its unique acidotropic properties. In its unprotonated form (neutral charge), NR is lipophilic and freely diffuses across plasma and organellar membranes. Upon encountering acidic compartments (pH 4–6), it undergoes protonation to form NRH⁺, which becomes membrane-impermeable and accumulates intracellularly. This trapping mechanism is exploited in viability assays, where lysosomal integrity in viable cells correlates directly with NR retention [1] [7].
In plant systems, NR accumulates in vacuoles (pH ~5.5) and the peri-arbuscular spaces of mycorrhizal roots, driven by proton gradients [8]. Time-resolved studies show NR accumulation in HepG2 liver cell lysosomes reaches saturation within 3 hours, with dense 3D cell clusters exhibiting 4.8-fold higher absorption than monolayers due to increased volumetric dye loading [2].
Table 1: Kinetics of Neutral Red Uptake in Model Systems
Cell/Tissue Type | Time to Saturation | Primary Accumulation Site | Key Influencing Factor |
---|---|---|---|
Mammalian fibroblasts | 2–3 hours | Lysosomes | Lysosomal pH (4.5–5.0) |
Allium cepa root cells | <30 minutes | Vacuoles | Vacuolar pH (5.0–5.5) |
HepG2 3D clusters | 3 hours | Lysosomes | Cell cluster height (15–35 μm) |
Phaseolus vulgaris nodules | 1 hour | Peribacteroid spaces | Microenvironment acidity |
NR’s fluorescence is intrinsically linked to environmental pH. It exhibits dual excitation peaks at 455 nm (basic form) and 540 nm (acidic form), with a single emission peak at 640 nm. Protonation quenches fluorescence by promoting non-radiative decay pathways. At pH 7.3, dissolved CO₂ acidifies the microenvironment, reducing emission intensity by >400% [3]. This property enables NR’s use as a pCO₂ sensor, as it shows negligible sensitivity to dissolved O₂—a significant advantage over Severinghaus electrodes [3].
In confocal laser scanning microscopy (CLSM), NR’s fluorescence is reversibly quenched below pH 6.0, allowing dynamic mapping of intracellular pH gradients. Unlike propidium iodide, NR penetrates vascular tissues in plant roots, enabling visualization of protoxylem and Casparian strips without cytotoxicity [8].
NR demonstrates high affinity for lipophilic biomolecules via hydrophobic and ionic interactions. Key binding targets include:
These interactions are concentration-dependent. At >10⁻⁴ M, NR aggregation quenches fluorescence, while dilute solutions (<10⁻⁵ M) exhibit monomeric emission [3]. Ligand displacement assays confirm that cysteine’s thiol group displaces glucose oxidase from gold nanoparticle surfaces, reducing NR fluorescence by 55% at neutral pH [10].
Nanoparticle (NP) interfaces modulate NR’s stability, localization, and optical responses:
Table 2: Spectral Properties of Neutral Red Under Varying Conditions
Condition | Excitation Peak (nm) | Emission Peak (nm) | Fluorescence Response |
---|---|---|---|
pH 8.0 (unprotonated) | 455 | 640 | Maximum intensity |
pH 5.0 (protonated) | 540 | 640 | Quenched (non-radiative decay) |
100% CO₂ atmosphere | 540 | 640 | >400% quenching vs. N₂ |
Conjugated to Au NPs | 535 (SPR) | 640 | Plasmon-enhanced emission |
Post-cysteine etching | 400/540 (dual) | 610/640 | Rosy-red or green emission |
Nanoparticle interfaces also alter toxicological endpoints. Copper nanoparticles (2 ppm) reduce lysosomal NR retention time (RT) by 80% in mussel hemocytes, while titanium NPs show negligible RT effects—correlating with in vivo cytotoxicity rankings [6]. Electrochemical systems utilize NR-mediated electron shuttling to menaquinone pools in E. coli, altering fermentative metabolite profiles via the ArcB redox-sensing cascade [5].
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